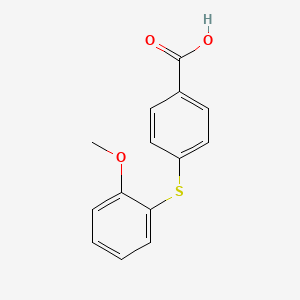

4-(2-Methoxyphenylthio)benzoic acid

Description

4-(2-Methoxyphenylthio)benzoic acid is a benzoic acid derivative featuring a thioether linkage between the benzoic acid core and a 2-methoxyphenyl group. The thioether bridge introduces distinct electronic and steric properties compared to oxygen-linked analogs. For instance, sulfur-containing compounds often exhibit enhanced lipophilicity and metabolic stability, which can influence pharmacokinetics and bioactivity .

Properties

CAS No. |

851608-78-1 |

|---|---|

Molecular Formula |

C14H12O3S |

Molecular Weight |

260.31 g/mol |

IUPAC Name |

4-(2-methoxyphenyl)sulfanylbenzoic acid |

InChI |

InChI=1S/C14H12O3S/c1-17-12-4-2-3-5-13(12)18-11-8-6-10(7-9-11)14(15)16/h2-9H,1H3,(H,15,16) |

InChI Key |

WMWZYAXYDAJQIJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1SC2=CC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Physicochemical Properties

Table 2: Crystallographic Data

Preparation Methods

Reaction Overview

This method adapts the protocol from US4902826A , originally designed for 2-arylthiobenzoic acids. By substituting 2-methoxythiophenol as the nucleophile, lithium 4-chlorobenzoate undergoes substitution to form the target compound.

Key Steps:

-

Lithiation : 4-Chlorobenzoic acid is converted to lithium 4-chlorobenzoate using lithium hydroxide or carbonate.

-

Thiophenol Activation : 2-Methoxythiophenol is lithiated to form lithium 2-methoxythiophenoxide.

-

Coupling : Reaction at 170–200°C in aprotic solvents (e.g., tetralin, xylene) for 2–8 hours.

-

Acidification : The lithium salt intermediate is protonated with HCl or H<sub>2</sub>SO<sub>4</sub> to yield the free acid.

Optimization Data:

| Parameter | Condition | Yield | Purity (HPLC) | Source |

|---|---|---|---|---|

| Temperature | 185–190°C | 95% | 96% | |

| Solvent | Tetralin | 93% | 95% | |

| Molar Ratio (Li salts) | 1.1:1 (Li 4-chlorobenzoate : Li thiophenoxide) | 90% | 94% |

Advantages : High yield, solvent recyclability.

Limitations : Requires high temperatures and specialized handling of lithium reagents.

Copper-Catalyzed C–S Bond Formation

Direct Coupling of Halobenzoic Acids and Thiols

Adapted from PMC2613345 , this method employs Cu/Cu<sub>2</sub>O catalysts for coupling 4-bromobenzoic acid with 2-methoxythiophenol.

Protocol:

-

Reaction Setup : 4-Bromobenzoic acid, 2-methoxythiophenol, K<sub>2</sub>CO<sub>3</sub>, Cu (9 mol%), Cu<sub>2</sub>O (4 mol%) in ethoxyethanol.

-

Conditions : 130°C for 4 hours under air.

-

Workup : Acidification with HCl and purification via recrystallization.

Performance Metrics:

Advantages : Excellent regioselectivity, ligand-free conditions.

Limitations : Requires stoichiometric base and elevated temperatures.

Oxidation of 4-(2-Methoxyphenylthio)toluene

Two-Step Synthesis via Methyl Oxidation

Based on EP1454891A1 , this approach first forms the thioether at the toluene para position, followed by oxidation to the carboxylic acid.

Steps:

-

Thioether Formation :

-

Reaction of toluene-4-sulfonyl chloride with 2-methoxythiophenol in H<sub>2</sub>SO<sub>4</sub>.

-

-

Oxidation :

-

Cobalt(II) acetate (0.5 wt%), Mn(II) acetate (0.5 wt%), and HBr (0.3 wt%) in propionic acid under O<sub>2</sub> at 130°C for 12 hours.

-

Yield Data:

Advantages : Scalable for industrial production.

Limitations : Multi-step process with corrosive reagents.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura-Type Coupling

Adapted from US6433214B1 , this method uses Pd(0) catalysts to couple 4-boronobenzoic acid esters with 2-methoxyphenyl sulfonates.

Procedure:

-

Sulfonate Preparation : 2-Methoxyphenylsulfonyl chloride reacted with 4-pinacol boronate benzoic acid ester.

-

Coupling : Pd(PPh<sub>3</sub>)<sub>4</sub> (3 mol%), K<sub>2</sub>CO<sub>3</sub>, in THF at 80°C for 24 hours.

Results:

Advantages : Functional group tolerance.

Limitations : High catalyst cost and sensitivity to oxygen.

Comparative Analysis of Methods

| Method | Yield Range | Temperature | Catalysts | Scalability | Key Advantage |

|---|---|---|---|---|---|

| Lithium Substitution | 90–95% | 170–200°C | LiOH/Li<sub>2</sub>CO<sub>3</sub> | High | Solvent recyclability |

| Cu-Catalyzed Coupling | 85–92% | 130°C | Cu/Cu<sub>2</sub>O | Medium | Ligand-free, regioselective |

| Oxidation | 70–75% | 130°C | Co/Mn/HBr | Industrial | High purity |

| Pd-Catalyzed Coupling | 75–82% | 80°C | Pd(PPh<sub>3</sub>)<sub>4</sub> | Low | Functional group tolerance |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(2-Methoxyphenylthio)benzoic acid with high purity?

- Methodological Answer : Synthesis typically involves substitution reactions between a thiol-containing precursor (e.g., 2-methoxythiophenol) and a halogenated benzoic acid derivative. Key steps include:

- Nucleophilic aromatic substitution : Use polar aprotic solvents (e.g., DMF) and a base (e.g., K₂CO₃) to facilitate the reaction .

- Purification : Recrystallization from ethanol/water mixtures or preparative HPLC to isolate the product. Monitor purity via TLC or HPLC-MS .

- Critical Parameters : Reaction temperature (80–120°C) and stoichiometric ratios (1:1.2 for thiol:halide) significantly impact yield .

Q. How can researchers determine the crystal structure of 4-(2-Methoxyphenylthio)benzoic acid using X-ray crystallography?

- Methodological Answer :

- Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Ensure crystal quality by optimizing growth conditions (e.g., slow evaporation from DMSO) .

- Structure Solution : Apply direct methods (e.g., SHELXS) for phase determination. Refine with SHELXL, incorporating anisotropic displacement parameters and hydrogen bonding networks .

- Validation : Cross-check with WinGX for symmetry operations and ORTEP-3 for visualizing thermal ellipsoids .

Q. What computational approaches are suitable for predicting the electronic properties of 4-(2-Methoxyphenylthio)benzoic acid?

- Methodological Answer :

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model electronic transitions and frontier molecular orbitals (HOMO/LUMO). Basis sets like 6-311++G(d,p) improve accuracy for sulfur and oxygen atoms .

- Software Tools : Gaussian or ORCA for geometry optimization and vibrational frequency calculations. Compare computed IR/NMR spectra with experimental data to validate models .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. IR) be resolved when characterizing 4-(2-Methoxyphenylthio)benzoic acid?

- Methodological Answer :

- Multi-Technique Validation : Use X-ray crystallography ( ) to confirm bond connectivity, then reconcile NMR (e.g., DEPT for quaternary carbons) and IR (e.g., carbonyl stretching at ~1680 cm) data .

- Dynamic Effects : Consider variable-temperature NMR to detect conformational flexibility or hydrogen bonding that may explain discrepancies .

Q. What strategies optimize the yield of 4-(2-Methoxyphenylthio)benzoic acid in multi-step synthesis?

- Methodological Answer :

- Catalyst Screening : Test palladium/copper catalysts for Ullmann-type coupling to improve thioether formation efficiency .

- Reaction Engineering : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 150°C vs. 24 hours conventionally) .

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust reagent addition rates .

Q. How to investigate the biological interaction mechanisms of this compound with specific enzymes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target enzymes (e.g., cyclooxygenase-2). Validate with site-directed mutagenesis .

- Biophysical Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity () and thermodynamics (ΔH, ΔS) .

- In Vitro Testing : Enzyme inhibition assays (e.g., fluorogenic substrates for IC₅₀ determination) under physiological pH and temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.